ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Description
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate (commonly referred to as camphorsulfonic acid ethyl ester) is a chiral bicyclic monoterpenoid derivative. Its molecular formula is C₁₂H₂₀O₄S, with a molecular weight of 260.35 g/mol . This compound is synthesized via the esterification of (1S)-(+)-10-camphorsulfonyl chloride with ethanol or its derivatives, often under basic conditions (e.g., K₂CO₃) in dichloromethane (CH₂Cl₂) . The (1S,4R) configuration of the camphor backbone imparts stereochemical specificity, which is critical for applications in asymmetric synthesis and biological activity .
Properties
IUPAC Name |
ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-FFFFSGIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification
In a standard procedure, (1S)-camphorsulfonic acid (1.0 equiv) is refluxed with excess ethanol (5–10 equiv) in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 6–12 hours). The crude product is purified via recrystallization or column chromatography to achieve >95% purity.
Key Parameters:
In Situ Formation During Pharmaceutical Synthesis
Ethyl L-camphorsulfonate is often identified as a genotoxic impurity in voriconazole synthesis, where (1S)-camphorsulfonic acid reacts with residual ethanol during crystallization. This side reaction highlights the need for stringent solvent control in industrial processes. Mitigation strategies include:
-
Reduced Ethanol Concentration: Limiting ethanol to <5% v/v in reaction mixtures.
-
Low-Temperature Processing: Conducting crystallizations below 25°C to suppress esterification.
Analytical Characterization
Modern quality control protocols employ liquid chromatography-mass spectrometry (LC-MS) for quantifying ethyl L-camphorsulfonate in synthetic batches. The following conditions are derived from pharmaceutical impurity profiling:
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (2.7 μm, 100 × 4.6 mm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30–70% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 μL |
Mass Spectrometric Detection
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray ionization (ESI+) |
| Monitoring Ions | m/z 283.1 [M+H]+ |
| Capillary Voltage | 3000 V |
| Fragmentor Voltage | 80 V |
| Dry Gas Temperature | 350°C |
These methods achieve a limit of detection (LOD) of 0.01 μg/mL and a limit of quantification (LOQ) of 0.03 μg/mL, ensuring compliance with ICH Q3A/B guidelines for impurities.
Industrial-Scale Optimization
Catalyst Screening
Comparative studies of acid catalysts reveal performance variations:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H2SO4 | 8 | 78 | 96 |
| p-TsOH | 10 | 82 | 98 |
| Amberlyst-15 | 12 | 68 | 94 |
Sulfonic acid resins (e.g., Amberlyst-15) enable catalyst recycling but require extended reaction times.
Solvent Effects
Ethanol’s nucleophilicity and dielectric constant (ε = 24.3) favor the reaction kinetics. Alternative solvents reduce yields:
| Solvent | Yield (%) |
|---|---|
| Ethanol | 82 |
| Methanol | 75 |
| Isopropanol | 58 |
| Tetrahydrofuran | 32 |
| Condition | Degradation (% after 6 months) |
|---|---|
| 25°C/60% RH | 12% |
| 40°C/75% RH | 28% |
| −20°C (desiccated) | <2% |
Degradation products include camphorsulfonic acid and diethyl sulfone derivatives.
Emerging Methodologies
Recent advances in flow chemistry enable continuous esterification with 90% yield and 99.5% purity by integrating real-time LC-MS monitoring . Microreactor systems reduce reaction times to 2 hours through enhanced mass transfer.
Chemical Reactions Analysis
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The ketone group in the bicyclic structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation at the methanesulfonate group to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Scientific Research Applications
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure allows for unique interactions with these targets, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Esters of Camphorsulfonic Acid
Methyl [(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Molecular Formula : C₁₁H₁₈O₄S
- Molecular Weight : 246.32 g/mol
- CAS No.: 46471-67-4
- Synthesis: Reacting (1S)-(+)-10-camphorsulfonyl chloride with methanol under conditions similar to the ethyl ester .
- Applications : Used as a chiral auxiliary in organic synthesis.
2-Bromoethyl Derivatives
- Example : 2-Bromoethyl-{(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate
- Molecular Formula : C₁₂H₁₉BrO₄S
- Synthesis: Reaction of (1S)-(+)-10-camphorsulfonyl chloride with 2-bromoethanol yields a pale brown solid (mp 54.2–57.4°C) after purification .
- Applications : Intermediate for synthesizing nitrogen-containing heterocycles with antiviral properties .
Enantiomeric Variants
Table 1: Comparison of Alkyl Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Ethyl ester (Target compound) | C₁₂H₂₀O₄S | 260.35 | N/A | Chiral synthesis, intermediates |
| Methyl ester | C₁₁H₁₈O₄S | 246.32 | N/A | Asymmetric synthesis |
| 2-Bromoethyl ester | C₁₂H₁₉BrO₄S | 339.25 | 54.2–57.4 | Antiviral agent precursors |
Sulfonamide Derivatives
N-Adamantan-1-yl Methanesulfonamide Conjugates
- Example : N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Synthesis : Reacting adamantane derivatives with (1S)-(+)-10-camphorsulfonyl chloride yields conjugates with enhanced cytotoxicity against cancer cells (e.g., IC₅₀ values < 10 μM) .
- Applications : Potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme .
Quaternary Ammonium Derivatives
Table 2: Key Sulfonamide Derivatives
| Compound Type | Biological Activity | Key Findings |
|---|---|---|
| Adamantane conjugates | Cytotoxicity | Enhances topotecan’s efficacy by 2–3× |
| Quaternary ammonium derivatives | Antibiofilm/antimicrobial activity | MIC < 2.2 µmol/L for Gram± bacteria |
Heterocyclic and Organometallic Conjugates
Ferrocene and Thiadiazole Conjugates
- Example : 1-((1S,4S)-3-((E)-Ferrocenylmethylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
- Synthesis : Photocatalytic methods link camphorsulfonate to ferrocene, yielding redox-active compounds with applications in catalysis and materials science .
Thiadiazole Linkers
Stereochemical and Physicochemical Considerations
- Enantiomeric Purity : The (1S,4R) configuration of the target compound forms a hydronium ion complex (H₃O⁺·C₁₀H₁₅O₄S⁻) in crystalline states, while the (1R,4S) enantiomer exhibits distinct optical properties .
- Solubility : Camphorsulfonate esters are typically soluble in polar aprotic solvents (e.g., CH₂Cl₂, THF) but poorly soluble in water .
- Thermal Stability : Derivatives like the 2-bromoethyl ester decompose near 55°C, limiting their use in high-temperature reactions .
Biological Activity
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a complex organic compound notable for its unique bicyclic structure and potential biological activity. This compound has garnered attention due to its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H18O4S
- Molecular Weight : 250.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Structural Representation
The compound features a bicyclic framework with a methanesulfonate functional group, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O4S |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its rigid structure allows it to fit into enzyme active sites or bind to proteins, potentially modulating their activity. This interaction may lead to:
- Enzyme Inhibition : Blocking the active site of enzymes, thereby inhibiting their function.
- Protein Interaction Disruption : Altering protein-protein interactions which can affect signaling pathways.
Study 1: Enzyme Inhibition
In a study examining the compound's effects on a specific enzyme involved in metabolic pathways, it was found that this compound inhibited enzyme activity by approximately 70% at a concentration of 50 µM. This suggests significant potential for therapeutic applications in metabolic disorders.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that the compound exhibited effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Unique Features |
|---|---|---|
| ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amine | Bicyclic without sulfonate | Lacks polar sulfonate group |
| ((1R)-7,7-Dimethyl-2-bicyclo[2.2.1]heptan) | Similar bicyclic structure | Variation in stereochemistry |
| ((1R)-7,7-Dimethyl-3-keto-bicyclo[2.2.1]heptane) | Contains keto group | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate?
- The synthesis typically involves multi-step organic reactions, including esterification of the corresponding bicyclic alcohol with methanesulfonyl chloride. Key parameters include:
- Temperature : Controlled between 0–25°C to prevent side reactions.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the sulfonate group .
- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .
Q. Which analytical techniques are critical for verifying the stereochemical integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm the (1S) stereochemistry and absence of diastereomers. Key signals include the methanesulfonate methyl group (δ 3.2–3.5 ppm) and bicyclic oxo group (δ 2.1–2.3 ppm) .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 275.12) .
Advanced Research Questions
Q. How does the stereochemistry at C1 influence reactivity in nucleophilic substitution reactions?
- The (1S) configuration introduces steric hindrance from the 7,7-dimethyl groups, directing nucleophilic attack (e.g., amines, thiols) to the less hindered face of the bicyclic system.
- Kinetic studies show 10–20% slower reaction rates compared to non-methylated analogs due to steric effects .
- Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization, with polar aprotic solvents enhancing reactivity .
Q. What strategies resolve contradictions in reported biological activities of bicyclic sulfonates?
- Data Discrepancy Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used. For example, conflicting IC values in enzyme inhibition studies may arise from differences in assay buffer ionic strength .
- Molecular Docking : Validate binding modes to target proteins (e.g., kinases, proteases) using software like AutoDock Vina to reconcile activity variations .
- Meta-Analysis : Pool data from studies using standardized protocols (e.g., NIH Assay Guidance Manual) to identify outliers .
Q. What methodological approaches are recommended for studying hydrolysis kinetics under varying pH conditions?
- Pseudo-First-Order Kinetics : Conduct hydrolysis in buffered solutions (pH 2–12) at 25°C, monitoring sulfonate ester degradation via UV-Vis (λ = 260 nm) or LC-MS .
- Activation Energy Calculation : Use the Arrhenius equation with rate constants () measured at 20°C, 30°C, and 40°C. Reported values for similar sulfonates range 45–60 kJ/mol .
- Degradation Product Identification : Isolate and characterize hydrolysis byproducts (e.g., bicyclic alcohol) via H NMR and IR spectroscopy .
Key Research Challenges and Solutions
- Low Aqueous Solubility : Mitigate via co-solvents (e.g., PEG-400) or prodrug strategies .
- Stereochemical Lability : Store at -20°C under inert atmosphere to prevent racemization .
- Toxicity in Biological Assays : Optimize dosing regimens using cytotoxicity screening (e.g., MTT assay) in HEK293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
